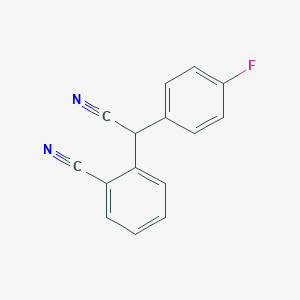
2-(Cyano(4-fluorophenyl)methyl)benzonitrile
概要
説明
Synthesis Analysis
The synthesis of compounds related to 2-(Cyano(4-fluorophenyl)methyl)benzonitrile often involves the condensation of 2-chlorobenzonitrile with Grignard reagents, or through direct cyanation of aromatic C-H bonds using specific catalysts. For instance, the synthesis of benzimidazole derivatives, which might involve similar structural motifs, employs methodologies such as condensation reactions and the utilization of specific catalysts to introduce cyano and fluorophenyl groups (Hranjec et al., 2010; Dong et al., 2015).
Molecular Structure Analysis
The molecular and crystal structure of compounds containing cyano and fluorophenyl groups, such as 2-(Cyano(4-fluorophenyl)methyl)benzonitrile, reveal significant insights into their chemical reactivity and interactions. These structures often exhibit planarity and aromaticity, facilitating interactions like hydrogen bonding, which are crucial for their reactivity and potential intercalation into biological molecules (Hranjec et al., 2010).
Chemical Reactions and Properties
Compounds like 2-(Cyano(4-fluorophenyl)methyl)benzonitrile participate in a variety of chemical reactions, including cycloadditions, and have been explored for their potential in creating complex molecular architectures. Their chemical properties, such as reactivity towards nucleophiles and electrophiles, are significantly influenced by the presence of cyano and fluorophenyl groups, affecting their applications in synthetic organic chemistry (Štverková et al., 1993).
Physical Properties Analysis
The physical properties of 2-(Cyano(4-fluorophenyl)methyl)benzonitrile, such as solubility, melting point, and crystal structure, are crucial for its handling and application in synthesis. These properties are determined by its molecular structure, which is characterized by strong intermolecular forces and stability imparted by the cyano and fluorophenyl groups.
Chemical Properties Analysis
The chemical properties of 2-(Cyano(4-fluorophenyl)methyl)benzonitrile, including its reactivity, stability, and interactions with various chemical reagents, are central to its utility in organic synthesis. Its ability to participate in nucleophilic and electrophilic reactions, along with its potential in cycloaddition reactions, underscores its versatility in chemical synthesis (Bagal et al., 2006).
科学的研究の応用
Synthesis of Benzonitriles : It is used for synthesizing benzonitriles from (hetero)aryl bromides, including pharmaceutical intermediates and chemoselective monocyanation of dibromoarenes (Anbarasan, Neumann, & Beller, 2011).
Photochemical Reactions Study : The compound is utilized in scientific research for studying photochemical reactions (Foster, Pincock, Pincock, & Thompson, 1998).
Transformation into Various Functional Groups : It serves as a versatile intermediate for transformations into functional groups like carboxyl, carbamoyl, aminomethyl, carbonyl, and heterocycles (Ping, Ding, & Peng, 2016).
Synthesis of Naphthalene Derivatives : The compound can be used as a precursor for synthesizing naphthalene derivatives (Singh et al., 2014).
Precursor for Various Chemicals : It is a potential precursor for chemicals like 4-methylphenol, 4,4′-dimethylbiphenyl, and benzonitrile (Qun, 2007).
Antitumor Activity : The compound exhibits antitumor activity and shows selectivity for HeLa cells in vitro (Hranjec et al., 2010).
Benzonitrile Assembly : It is useful in N-Heterocyclic Carbene-Catalyzed Benzonitrile Assembly, found in natural products, pharmaceuticals, and agrochemicals (Jia & Wang, 2016).
Antibacterial and Antifungal Activity : This compound exhibits significant antibacterial and antifungal activity against various organisms (Fadda, Afsah, & Awad, 2013).
Farnesyltransferase Inhibition : It is used in the synthesis of selective farnesyltransferase inhibitors with cellular activity and pharmacokinetic profiles (Wang et al., 2004).
UPLC Method Development : A UPLC method was developed to quantify a genotoxic impurity related to this compound in Escitalopram Oxalate (Katta et al., 2017).
Polyimide Film Development : Cyano-containing polyimides from related benzonitriles exhibit excellent energy-damping characteristics, solubility, and thermal stability (Lin & Xu, 2007).
Late-Stage Direct Arene Cyanation : The method is applicable to direct cyanation of several small-molecule drugs, common pharmacophores, and organic dyes (Zhao, Xu, & Ritter, 2019).
Safety And Hazards
特性
IUPAC Name |
2-[cyano-(4-fluorophenyl)methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2/c16-13-7-5-11(6-8-13)15(10-18)14-4-2-1-3-12(14)9-17/h1-8,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHKEEJUFXPRIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C(C#N)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378786 | |
| Record name | 2-[Cyano(4-fluorophenyl)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyano(4-fluorophenyl)methyl)benzonitrile | |
CAS RN |
116617-31-3 | |
| Record name | 2-[Cyano(4-fluorophenyl)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 116617-31-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

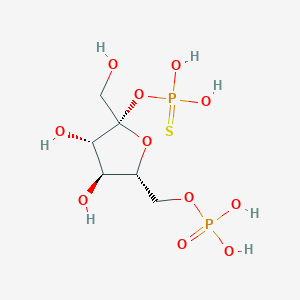
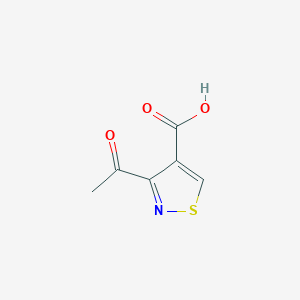
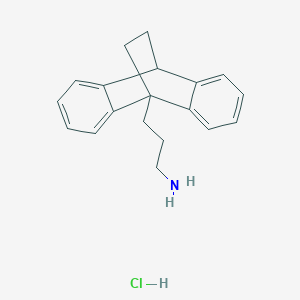
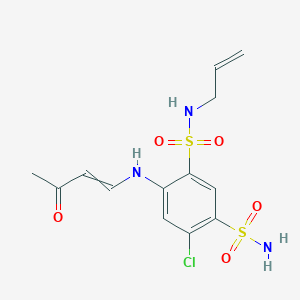
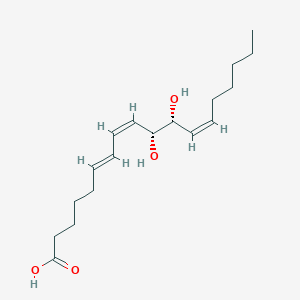
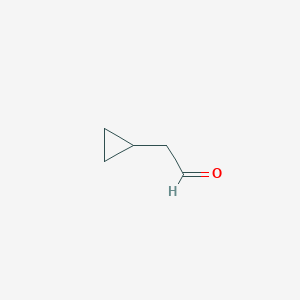
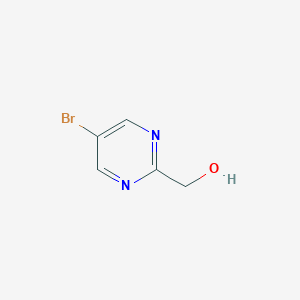
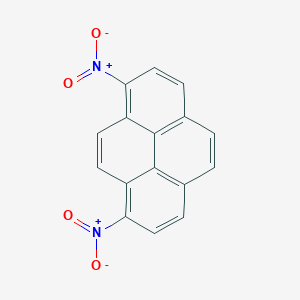
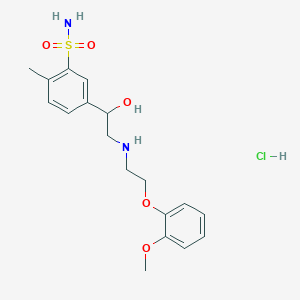
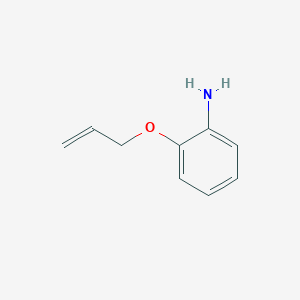
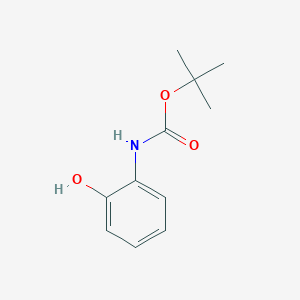
![(1aS,1bS,5aS,9bR)-7-methoxy-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene](/img/structure/B49395.png)

![1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B49404.png)